molecular formula C13H28N2O5 B1682596 tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate CAS No. 101187-40-0

tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate

Cat. No. B1682596
M. Wt: 292.37 g/mol
InChI Key: CUPBLDPRUBNAIE-UHFFFAOYSA-N
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Description

“tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate” is a chemical compound with the molecular formula C13H28N2O5 . It is also known by other names such as Amino-PEG3-NHBoc, boc-n-amido-peg3-amine, BocNH-PEG3-CH2CH2NH2, and boc-nh-peg3-nh2 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H28N2O5 . The average mass is 292.372 Da and the monoisotopic mass is 292.199829 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.38 . It is a liquid at room temperature . The storage temperature is between 2-8°C and it should be kept in a dark place under an inert atmosphere .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds

    • Zhao et al. (2017) developed a method to synthesize tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in biologically active compounds like omisertinib (AZD9291) (Zhao et al., 2017).
  • Chemical Synthesis and Protection of Amino Group

    • Wu (2011) discussed the synthesis of tert-butyl carbamate derivatives, focusing on protecting the amino group in chemical reactions (Wu, 2011).
  • Role in Foldamer Research

    • Abbas et al. (2009) studied a tert-butyl carbamate derivative as a precursor for new classes of foldamers, a type of oligomerization (Abbas et al., 2009).
  • Nitrogen Source Reagents in Chemical Reactions

    • Harris et al. (2011) explored the use of tert-butyl carbamate derivatives as nitrogen source reagents in chemical reactions like aminohydroxylation (Harris et al., 2011).
  • Transformation of Amino Protecting Groups

    • Sakaitani and Ohfune (1990) studied the transformation of amino protecting groups using tert-butyldimethylsilyl carbamates, highlighting the chemical versatility of tert-butyl carbamate derivatives (Sakaitani & Ohfune, 1990).
  • Synthesis of Carbocyclic Analogues

    • Ober et al. (2004) used tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate for the synthesis of carbocyclic analogues of nucleotides (Ober et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPBLDPRUBNAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440866
Record name tert-Butyl (2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate

CAS RN

101187-40-0
Record name 1,1-Dimethylethyl 13-amino-5,8,11-trioxa-2-azatridecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101187-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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